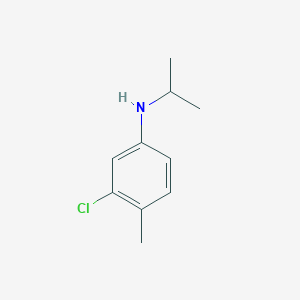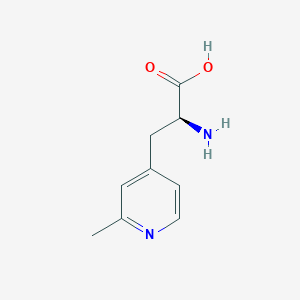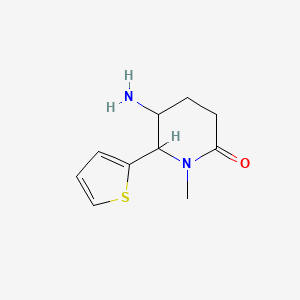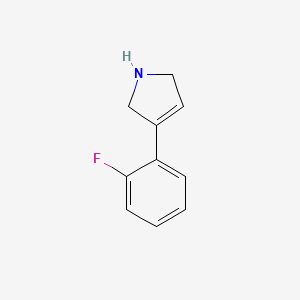
3-chloro-4-methyl-N-(propan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-methyl-N-(propan-2-yl)aniline: is an organic compound with the molecular formula C10H14ClN . It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position, a methyl group at the 4-position, and an isopropyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aromatic Substitution: One common method to synthesize 3-chloro-4-methyl-N-(propan-2-yl)aniline involves the aromatic substitution of aniline derivatives. For example, starting with 3-chloro-4-methylaniline, the isopropyl group can be introduced via alkylation using isopropyl halides under basic conditions.
Reductive Amination: Another method involves the reductive amination of 3-chloro-4-methylbenzaldehyde with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production often employs catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps in the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group (if present in derivatives) can yield the corresponding amine.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt).
Major Products:
Oxidation: 3-chloro-4-methylbenzoic acid.
Reduction: 3-chloro-4-methyl-N-(propan-2-yl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of coordination complexes with transition metals.
Biology and Medicine:
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry:
Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its aromatic structure.
Polymer Industry: Acts as a monomer or co-monomer in the production of specialty polymers.
Mechanism of Action
The mechanism by which 3-chloro-4-methyl-N-(propan-2-yl)aniline exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would vary based on the specific derivative or application.
Comparison with Similar Compounds
3-chloro-4-methylaniline: Lacks the isopropyl group, making it less sterically hindered.
4-methyl-N-(propan-2-yl)aniline: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
3-chloro-N-(propan-2-yl)aniline: Lacks the methyl group, altering its electronic properties.
Properties
Molecular Formula |
C10H14ClN |
|---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
3-chloro-4-methyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H14ClN/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7,12H,1-3H3 |
InChI Key |
TXQIWIOAMGBOPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amine](/img/structure/B13275571.png)
![2-Cyclopropyl-6-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13275590.png)
![4-[(3-Methylcyclohexyl)amino]pentan-1-ol](/img/structure/B13275597.png)
![1-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine](/img/structure/B13275600.png)


![3-{[(3,4-Dibromophenyl)methyl]amino}propan-1-ol](/img/structure/B13275618.png)




